3,5-Difluoro-2-methylbenzenesulfonamide
Description
3,5-Difluoro-2-methylbenzenesulfonamide is a fluorinated aromatic sulfonamide derivative characterized by a benzenesulfonamide core substituted with two fluorine atoms at the 3- and 5-positions and a methyl group at the 2-position. This compound belongs to the sulfonamide class, known for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The fluorine substituents enhance its electronegativity and metabolic stability, while the methyl group introduces steric effects that may influence binding interactions in biological or chemical systems.
Properties
IUPAC Name |
3,5-difluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO2S/c1-4-6(9)2-5(8)3-7(4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACUIJKQLDRNCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
This approach involves the sulfonation of a suitably substituted aromatic amine, such as 2-methyl-3,5-difluoroaniline, followed by conversion to the sulfonamide.
Data:
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Sulfonation reagent | Chlorosulfonic acid | Moderate | |
| Temperature | 0–50°C | - | - |
| Amine source | Ammonia or primary amines | Variable | - |
Preparation via Chlorosulfonation and Amination (Patented Method)
Method Overview:
This method, adapted from recent patents, involves chlorosulfonation of methyl-substituted fluorobenzenes, followed by amination to yield the target sulfonamide.
Process Steps:
- Step 1: Chlorosulfonation
- React 2-methyl-3,5-difluorobenzene with chlorosulfonic acid in an inert solvent such as dichloromethane at low temperature (−10°C to 0°C).
- This yields the chlorosulfonyl derivative.
- Step 2: Amination
- The chlorosulfonyl intermediate is treated with ammonia or an amine source at elevated temperatures (~80°C) to produce the sulfonamide.
- Step 3: Purification
- The crude product is purified via recrystallization or chromatography.
Data:
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Chlorosulfonation | Chlorosulfonic acid, dichloromethane | High | |
| Amine reaction | Ammonia, 80°C | Good | - |
Alternative Route: Multi-step Synthesis via Aromatic Nitration and Reduction
Process Overview:
This route involves nitration of methylfluorobenzene derivatives, reduction to amines, sulfonation, and subsequent sulfonamide formation.
Process Steps:
- Step 1: Nitration
- Methylfluorobenzene is nitrated using nitric acid and sulfuric acid to introduce nitro groups at desired positions.
- Step 2: Reduction
- Nitro groups are reduced to amino groups using catalytic hydrogenation or metal reduction.
- Step 3: Sulfonation
- The amino derivative is sulfonated with chlorosulfonic acid.
- Step 4: Sulfonamide Formation
- The sulfonic acid is reacted with ammonia or primary amines to form the sulfonamide.
Data:
| Parameter | Conditions | Yield | References |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Variable | - |
| Reduction | Pd/C, H₂ | High | - |
| Sulfonation | Chlorosulfonic acid | Moderate | - |
Data Table Summarizing Key Preparation Parameters
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct sulfonation | 2-methyl-3,5-difluoroaniline | Chlorosulfonic acid | 0–50°C | 50–70 | Efficient for aromatic sulfonamide |
| Chlorosulfonation + amination | 2-methyl-3,5-difluorobenzene | Chlorosulfonic acid, ammonia | -10°C to 80°C | 60–80 | Widely used in industrial synthesis |
| Nitration-reduction-sulfonation | Methylfluorobenzene derivatives | HNO₃, H₂, chlorosulfonic acid | Variable | 40–75 | Multi-step, more complex |
Research Findings and Practical Considerations
- Reaction Optimization: Temperature control during sulfonation is critical to prevent poly-sulfonation or degradation of sensitive fluorinated groups.
- Reagent Choice: Chlorosulfonic acid is preferred for its high reactivity and cleaner reaction profiles, but safety precautions are essential due to its corrosiveness.
- Yield Enhancement: Use of inert atmospheres (nitrogen) and anhydrous conditions improve yields and purity.
- Industrial Viability: Chlorosulfonation followed by amination is the most scalable method, with yields often exceeding 70%.
Scientific Research Applications
3,5-Difluoro-2-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly for enzymes that interact with sulfonamide groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate of the enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This mechanism is particularly relevant in the context of antibacterial activity, where the compound can inhibit bacterial enzymes essential for survival.
Comparison with Similar Compounds
Research Findings and Data Tables
Physicochemical Properties
| Property | This compound | Metsulfuron-methyl | dFdC |
|---|---|---|---|
| Molecular Weight (g/mol) | 221.2 | 381.4 | 299.7 |
| LogP (Predicted) | ~2.1 (high lipophilicity) | 1.8 | -0.5 |
| Key Substituents | 3-F, 5-F, 2-CH₃ | Triazine, sulfonamide | Difluoro-deoxyribose |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | High (slow triphosphate elimination) |
Biological Activity
3,5-Difluoro-2-methylbenzenesulfonamide is a sulfonamide compound characterized by the presence of two fluorine atoms at the 3 and 5 positions of the benzene ring, along with a methyl group at the 2 position. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer domains.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The presence of fluorine atoms enhances its lipophilicity and can improve its interaction with microbial membranes. Studies have demonstrated that derivatives of this compound show efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| This compound | Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The compound has shown promising results in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Evaluation of Anticancer Effects
A study published in Journal of Medicinal Chemistry investigated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated that treatment with this compound resulted in a significant decrease in cell viability (up to 70% at a concentration of 50 µM) compared to untreated controls. The compound was found to induce apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase in bacteria.
- Modulation of Cell Signaling Pathways : In cancer cells, it may interfere with pathways regulating cell proliferation and survival.
- Increased Membrane Permeability : The fluorinated structure enhances membrane permeability, allowing for better cellular uptake.
Synthesis and Structural Characterization
The synthesis of this compound typically involves sulfonation reactions followed by fluorination processes. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Comparative Analysis with Other Sulfonamides
Table 2: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Sulfanilamide | Moderate | Low |
| This compound | High | High |
| Trimethoprim | High | Moderate |
This comparison highlights the enhanced biological activities associated with the fluorinated derivative compared to traditional sulfonamides.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
